Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate
CAS No.:
Cat. No.: VC13706632
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO2 |
|---|---|
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate |
| Standard InChI | InChI=1S/C13H19NO2/c1-13(2,12(15)16-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3 |
| Standard InChI Key | DNTAZVZAJYJBIT-UHFFFAOYSA-N |
| SMILES | CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC |
| Canonical SMILES | CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate is defined by its IUPAC name methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate and is registered under CAS number 134812756. Key structural features include:
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A 2,2-dimethylbutanoate ester backbone, which enhances steric hindrance and metabolic stability.
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A 4-aminophenyl substituent, a common pharmacophore in kinase inhibitors and anticancer agents.
The compound’s canonical SMILES representation is , and its InChIKey is DNTAZVZAJYJBIT-UHFFFAOYSA-N.
Table 1: Comparative Molecular Properties of Methyl 4-(4-Aminophenyl)-2,2-Dimethylbutanoate and Related Compounds
The dimethyl substitution at the β-position distinguishes this compound from simpler esters like methyl 4-(4-aminophenyl)butanoate, conferring unique steric and electronic properties .
Synthesis and Manufacturing
Conventional Esterification Approaches
The synthesis of Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate typically follows acid-catalyzed esterification protocols. As described in VulcanChem’s documentation, the reaction involves:
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Starting Material: 4-(4-Aminophenyl)-2,2-dimethylbutanoic acid.
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Reagents: Methanol and an acid catalyst (e.g., sulfuric acid).
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Mechanism: Nucleophilic acyl substitution, where the carboxylic acid reacts with methanol to form the ester.
The reaction is represented as:
where .
Pharmacological and Biomedical Applications
Role in Medicinal Chemistry
Although direct studies on Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate are scarce, structurally related compounds have demonstrated anticancer and kinase-inhibitory activities:
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Chlorambucil Derivatives: Methyl 4-(4-aminophenyl)butanoate serves as a precursor in synthesizing chlorambucil analogs, alkylating agents used in leukemia and lymphoma treatment. The dimethyl variant’s steric bulk may modulate DNA-binding affinity and reduce off-target toxicity.
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MEK Inhibition: A study on α-[amino(4-aminophenyl)thio]methylene-2-(trifluoromethyl)benzeneacetonitrile (SL 327), a MEK inhibitor, underscores the pharmacological relevance of 4-aminophenyl motifs in disrupting kinase signaling . Configurational equilibria (E/Z isomerism) in such compounds influence bioactivity, suggesting that Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate’s rigid structure could enhance target specificity .
Drug Delivery and Formulation Challenges
The compound’s low aqueous solubility (inferred from analog data ) poses formulation challenges. Strategies to improve bioavailability include:
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Prodrug Design: Converting the ester to a more hydrolytically stable amide.
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Nanoparticle Encapsulation: Enhancing delivery to tumor sites while minimizing systemic exposure.
Future Research Directions
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Synthetic Optimization: Exploring enantioselective routes to isolate stereoisomers with enhanced bioactivity.
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Target Identification: High-throughput screening against kinase libraries to identify putative targets.
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ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.
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